molecular formula C17H14ClN3O B12920633 6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one CAS No. 89313-96-2

6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one

Cat. No.: B12920633
CAS No.: 89313-96-2
M. Wt: 311.8 g/mol
InChI Key: CETYSOPHKRVRFL-UHFFFAOYSA-N
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Description

6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a methyl group, and a phenyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone: Similar structure but with a pyrimidinone core.

    6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one: Similar structure but with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and its pyridazinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

89313-96-2

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

6-amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4-one

InChI

InChI=1S/C17H14ClN3O/c1-11-16(22)15(12-7-9-13(18)10-8-12)17(19)21(20-11)14-5-3-2-4-6-14/h2-10H,19H2,1H3

InChI Key

CETYSOPHKRVRFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3

Origin of Product

United States

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